Robustaflavone

Übersicht

Beschreibung

Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species .

Synthesis Analysis

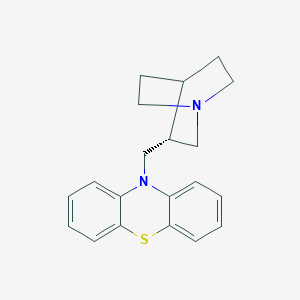

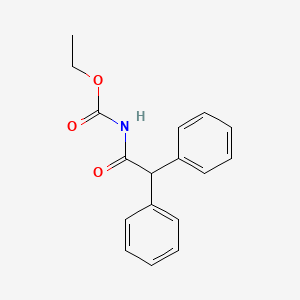

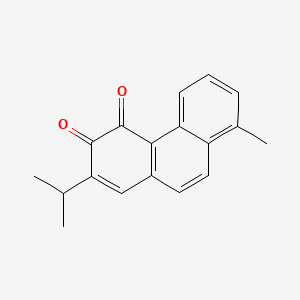

Robustaflavone is composed of two units of apigenin (5,7,4’-trihydroxyflavone). It has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . The total synthesis of robustaflavone was approached via construction of two apigenin derivatives, one substituted in the 6-position and one substituted in the 3’-position, with groups that could be coupled using transition metal-catalyzed cross-coupling methodology .Molecular Structure Analysis

The basic structure of biflavonoid is 2,3-dihydroapigeninil- (I-3’, II-3’)-apigenin. This compound has an interflavanil C-C bond between carbon C-3’ at each flavone group .Physical And Chemical Properties Analysis

Robustaflavone has a molecular formula of C30H18O10 . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Robustaflavone has been found to have significant anti-inflammatory effects . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Anti-Cancer Activity

Robustaflavone has shown promising results in the field of oncology. It has been found to exhibit anti-cancer activity , which could be beneficial in the development of new cancer therapies.

Anti-Allergic Activity

Another interesting application of Robustaflavone is its anti-allergic properties . This suggests that it could be used in the treatment of various allergic conditions.

Anti-Diabetic and Anti-Obesity Activity

Robustaflavone has also been found to have anti-diabetic and anti-obesity effects . This could potentially lead to its use in the management of diabetes and obesity.

Antiviral Activity

Robustaflavone has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) . This suggests that it could be used in the development of new antiviral drugs.

Anti-Microbial Activity

Robustaflavone has been found to have anti-microbial properties . This could potentially lead to its use in the treatment of various microbial infections.

Cardiovascular and Cerebrovascular Protection

Flavonoids, including Robustaflavone, have been found to have protective effects on the heart and cerebrovascular vessels . This suggests potential applications in the prevention and treatment of cardiovascular and cerebrovascular diseases.

Extraction and Purification

In order to improve the resource utilization of Robustaflavone, methods for the extraction and purification of Robustaflavone and its derivatives from various plants have been investigated . This is crucial for its potential health benefits and its use in various applications mentioned above.

Wirkmechanismus

Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species . It has been extensively characterized and is known for its pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects .

Target of Action

Robustaflavone has been found to interact with several targets in the body. It has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) . It also targets human umbilical vein endothelial cells (HUVECs), inducing apoptosis and exhibiting anti-angiogenic effects .

Mode of Action

Robustaflavone interacts with its targets in various ways. For instance, it inhibits HUVEC proliferation and shows cytotoxicity that inhibits HUVEC viability . It also induces apoptosis, characterized by flow cytometry and caspase 3 analysis . Furthermore, robustaflavone upregulates Bax, Bad, cleaved caspase 3, p21, and phosphorylated p53 levels .

Biochemical Pathways

Robustaflavone affects several biochemical pathways. It induces mitochondrial membrane potential loss and the release of cytochrome c and apoptosis-inducing factor . It also causes cell cycle arrest at the G0/G1 phase and downregulates Cdk4, Cdk6, and cyclin D1 expression .

Pharmacokinetics

While robustaflavone is a kind of biflavonoid with myriad pharmacological properties, the potential toxicological effects of robustaflavone remain largely unknown . The extract, contained robustaflavone, obtained from the fruit (aril) of two precious plant species of genus Taxus which was safely demonstrated by the mice acute oral toxicity test .

Result of Action

The molecular and cellular effects of robustaflavone’s action are significant. It reduces the volumes and weights of CT-26 cell-derived tumors . The blood vessel density is significantly decreased in robustaflavone-treated tumors . It also inhibits VEGF-A-stimulated blood vessel formation in vivo in Matrigel plugs .

Zukünftige Richtungen

Robustaflavone holds promising prospects in the fields of natural product-based therapies, pharmacological research, and drug development . Future explorations may involve the development of robustaflavone-derived compounds or analogs with improved potency, selectivity, and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORWSEZUWHQTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197937 | |

| Record name | Robustaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robustaflavone | |

CAS RN |

49620-13-5 | |

| Record name | Robustaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49620-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robustaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robustaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

A: Robustaflavone has been shown to inhibit the PI3K protein, a key enzyme involved in cell growth and survival []. This inhibition is believed to contribute to the compound's cytotoxic effect on cancer cell lines, likely through the induction of apoptosis [].

A: While the research primarily focuses on PI3K, Robustaflavone has exhibited inhibitory activity against xanthine oxidase (XOD) [, ]. This enzyme is involved in purine metabolism and its inhibition could have implications for gout treatment []. Additionally, research suggests Robustaflavone may interact with photosystem II in chloroplasts, potentially affecting energy transfer and ATP production [].

A: Robustaflavone has demonstrated anti-inflammatory effects by downregulating inflammatory mediators in LPS-stimulated RAW 264.7 macrophages []. This includes reducing the production of nitric oxide (NO), pro-inflammatory cytokines like IL-1β and IL-6, and suppressing the expression of iNOS and COX-2 []. Furthermore, it downregulates LPS-induced NF-κB expression and ERK 1/2 phosphorylation, suggesting interference with key inflammatory signaling pathways [].

ANone: Robustaflavone has the molecular formula C30H18O10 and a molecular weight of 534.46 g/mol.

A: Yes, various studies utilize spectroscopic techniques to characterize Robustaflavone. These include UV-Vis, IR, 1D and 2D NMR (including HSQC, HMBC, and NOESY), and mass spectrometry (MS) [, , , , , , , ].

ANone: The provided research focuses on the biological activity and chemical characterization of Robustaflavone. There is limited information on its material compatibility, stability, or specific applications under various conditions. Further research is needed to explore these aspects.

ANone: The research primarily focuses on Robustaflavone's biological activities. There is no evidence suggesting it possesses catalytic properties or applications in the context of chemical reactions.

A: Yes, molecular docking studies have been conducted to predict and understand the interactions of Robustaflavone with biological targets. For instance, it was docked against the main protease (Mpro) of SARS-CoV-2, revealing potential inhibitory activity []. Other studies have employed molecular docking to investigate its interaction with PI3K [] and other SARS-CoV-2 non-structural proteins [].

A: Research suggests that the presence and position of methyl ether groups on the Robustaflavone skeleton can significantly influence its cytotoxic activity [, , , , ]. For example, Robustaflavone 4′,4‴-dimethyl ether exhibited higher cytotoxicity than Robustaflavone against certain cancer cell lines []. Furthermore, the presence of an ether linkage between the two apigenin units appears crucial for its cytotoxicity [].

A: Research suggests that formulating Robustaflavone into proliposomes containing bile salts and a protective hydrophilic isomalto-oligosaccharides (IMOs) coating significantly enhances its solubility and oral bioavailability []. This approach indicates a promising strategy for improving the therapeutic potential of Robustaflavone.

ANone: The provided research focuses on the scientific aspects of Robustaflavone and does not discuss SHE regulations.

A: A study investigating a total bioflavonoid extract containing Robustaflavone revealed that its components are rapidly absorbed after oral administration and distributed to various tissues, with higher concentrations observed in the lungs, kidneys, and ovaries []. This suggests that Robustaflavone is well-absorbed and distributed in vivo.

A: Fluorescence spectroscopy studies indicate that Robustaflavone dynamically interacts with HSA, primarily through hydrophobic interactions and hydrogen bond formation []. This interaction suggests potential implications for its distribution and pharmacokinetic profile.

A: Studies using a mouse model of gout arthritis demonstrated that a purified bioflavonoid extract rich in Robustaflavone could effectively alleviate paw edema, reduce inflammatory features, and decrease IL-1β levels in foot tissue []. These findings suggest potential therapeutic benefits for inflammatory conditions.

ANone: The available research does not mention any clinical trials conducted with Robustaflavone.

ANone: The research primarily focuses on the initial biological activity and chemical characterization of Robustaflavone. There is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.

ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of Robustaflavone. Information regarding drug delivery, biomarkers, environmental impact, and other specific aspects is limited and requires further investigation.

A: Robustaflavone has been a subject of increasing research interest due to its diverse biological activities. Initially isolated from plants like Rhus succedanea [], its presence has been identified in various Selaginella species [, , , , ], highlighting its potential as a valuable natural product. Studies have progressively uncovered its anti-inflammatory [], anti-cancer [, , ], and xanthine oxidase inhibitory activities [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)

![4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1679420.png)

![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(thiazol-4-ylmethyl)ethyl]-1H-benzo[D]imidazole-2-carboxamide](/img/structure/B1679425.png)

![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)